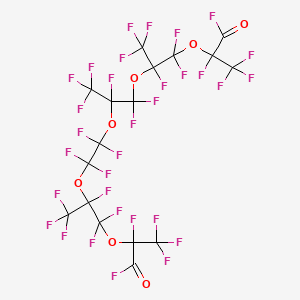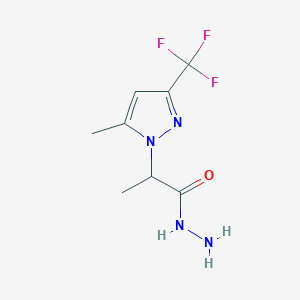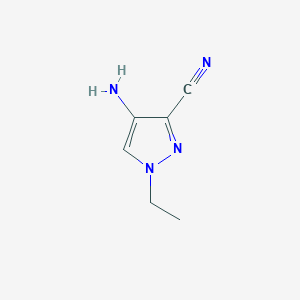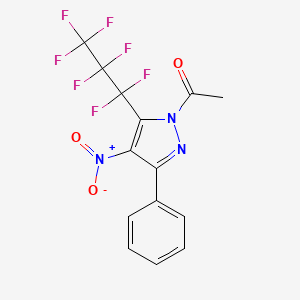
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole is a chemical compound with a complex structure that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that is synthesized through a multi-step process involving different chemical reactions.
Mécanisme D'action
The exact mechanism of action of 1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 and phospholipase A2. This leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, resulting in the observed anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antipyretic effects, reducing fever in animal models. Additionally, it has been shown to have insecticidal and herbicidal effects, inhibiting the activity of certain enzymes in insects and plants.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of specific enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, its complex structure and multi-step synthesis process can make it difficult and time-consuming to obtain in large quantities, limiting its use in some experiments.
Orientations Futures
There are several future directions for research on 1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole. One area of interest is its potential as a drug candidate for the treatment of inflammatory conditions such as arthritis. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods to make it more readily available for use in drug development. Additionally, its insecticidal and herbicidal properties make it a promising candidate for the development of new pesticides. Further research is needed to determine its efficacy and safety for use in agriculture.
Applications De Recherche Scientifique
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, it has shown potential as an insecticide and herbicide due to its ability to inhibit the activity of certain enzymes in insects and plants.
Propriétés
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-4-nitro-3-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F7N3O3/c1-7(25)23-11(12(15,16)13(17,18)14(19,20)21)10(24(26)27)9(22-23)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAQLNOHSHGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



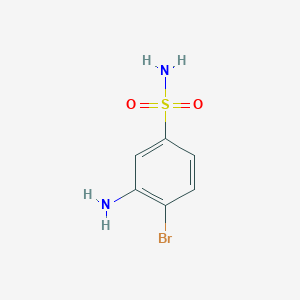
![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)
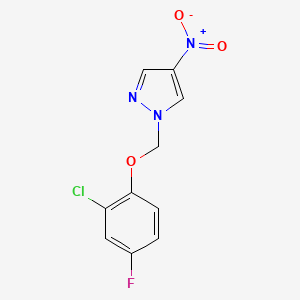





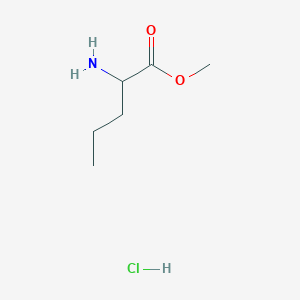
![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)
